

4-Chloro-2,3-difluorobenzoic acid CAS number

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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzoic acid

Cat. No.: B047496

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An In-Depth Technical Guide to **4-Chloro-2,3-difluorobenzoic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Chloro-2,3-difluorobenzoic acid** (CAS No. 150444-94-3), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond basic data to discuss the molecule's strategic importance, the rationale behind its application, and the rigorous standards required for its use in demanding synthetic workflows.

Core Chemical Identity and Properties

4-Chloro-2,3-difluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The specific arrangement of its halogen substituents imparts unique electronic properties that make it a valuable and reactive building block in organic synthesis.

Key Identifiers

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 150444-94-3 | [1],[2] |
| Molecular Formula | C ₇ H ₃ ClF ₂ O ₂ | [1],[2] |
| Molecular Weight | 192.55 g/mol | [1],[2] |
| IUPAC Name | 4-Chloro-2,3-difluorobenzoic acid | N/A |
| Appearance | Off-white to white crystalline powder | [3] |

Physicochemical Data

The following properties are critical for determining appropriate reaction conditions, solvent selection, and purification strategies.

| Property | Value | Source(s) |
|---------------------------|---|-----------|
| Boiling Point (Predicted) | 280.7 ± 35.0 °C | [4] |
| Density (Predicted) | 1.573 ± 0.06 g/cm ³ | [4] |
| pKa (Predicted) | 2.70 ± 0.10 | [4] |
| Storage Temperature | 2-8°C, in a dry and well-ventilated place | [4] |

Strategic Importance in Pharmaceutical and Agrochemical Synthesis

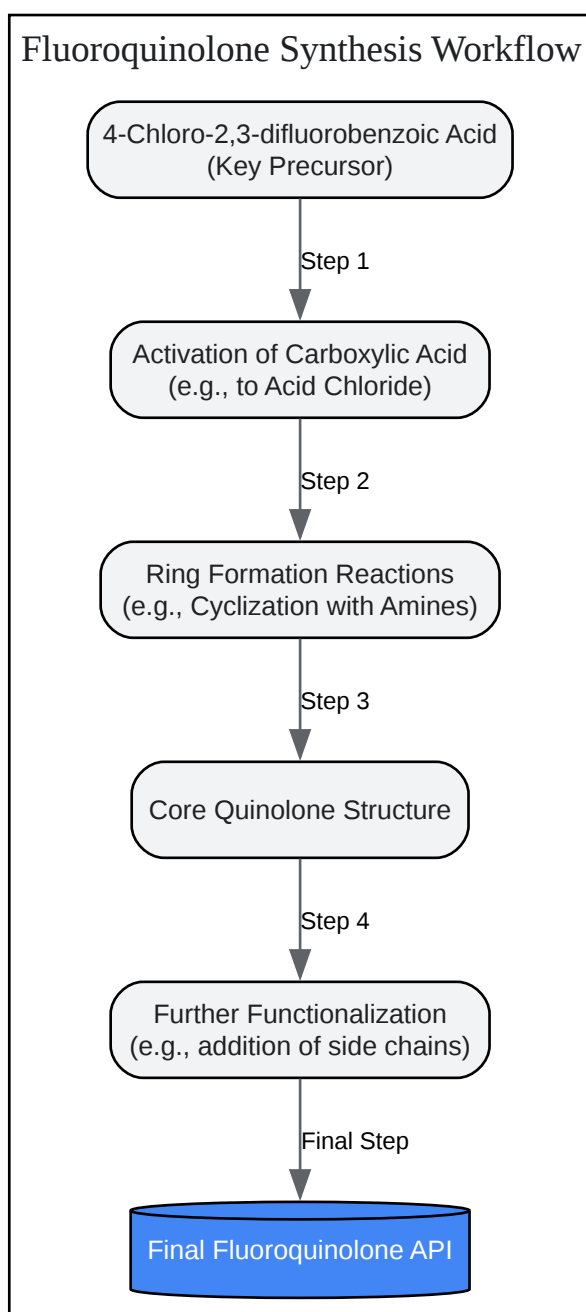
The utility of **4-Chloro-2,3-difluorobenzoic acid** stems directly from its molecular architecture. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom activates the aromatic ring for certain reactions and influences the acidity of the carboxyl group.

The Causality of Reactivity

The strategic placement of the halogen substituents is key to this molecule's function as a synthetic intermediate.^[3] The fluorine atoms at the C-2 and C-3 positions, along with the chlorine at C-4, create a specific electronic environment that facilitates efficient nucleophilic aromatic substitution reactions.^[3] This precise architecture is indispensable for constructing the complex heterocyclic systems found in many modern pharmaceuticals.

Cornerstone Application: Fluoroquinolone Antibiotics

This compound is a critical building block in the synthesis of fluoroquinolone antibiotics, a class of drugs vital for combating a wide range of bacterial infections.^{[3][5]} Its structure serves as a key precursor for forming the quinolone core, which is essential for the antibacterial activity of these drugs.^[5] By using this intermediate, pharmaceutical manufacturers can streamline production processes, potentially improving yields and reducing costs.^[3]



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Caption: Generalized workflow for fluoroquinolone synthesis.

Broader Synthetic Utility

Beyond antibiotics, polysubstituted benzoic acids are foundational intermediates in other sectors. Related compounds, such as 3-Chloro-2,4-difluorobenzoic acid, are used in the

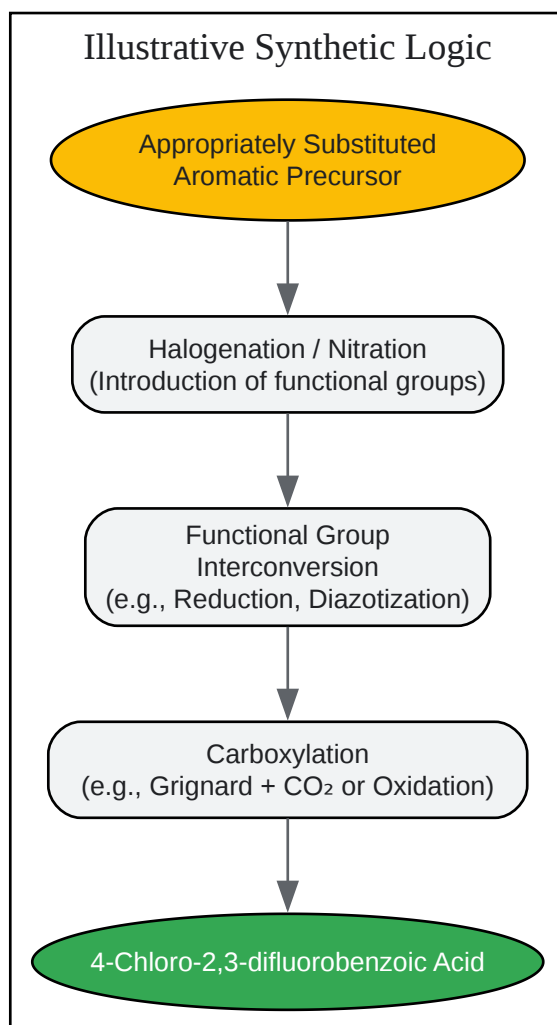
synthesis of pharmaceuticals like anti-inflammatory and analgesic drugs, as well as in the development of agrochemicals such as herbicides and fungicides.[6] The unique substitution pattern of **4-Chloro-2,3-difluorobenzoic acid** makes it a valuable tool for researchers aiming to create novel molecules with specific biological activities.

Synthesis, Analysis, and Quality Control

For drug development professionals, the provenance and purity of a starting material are non-negotiable. A self-validating system of protocols is essential for ensuring the reliability of every synthetic step.

General Synthetic Approach

The synthesis of halogenated benzoic acids often involves multi-step processes. While specific proprietary methods may vary, a common strategy involves the oxidation of a corresponding substituted toluene or the carbonation of a Grignard reagent formed from a polysubstituted bromobenzene. For instance, the synthesis of the related 4-Chloro-2-fluorobenzoic acid can be achieved via the oxidation of 4-Chloro-2-fluorotoluene.[7] A similar logic can be applied to the synthesis of the title compound, requiring careful control of reagents and reaction conditions to ensure correct regiochemistry.



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Caption: Conceptual pathway for synthesizing the target acid.

Analytical Verification Protocol

The identity and purity of **4-Chloro-2,3-difluorobenzoic acid** must be rigorously confirmed before its use in GMP (Good Manufacturing Practice) environments. Pharmaceutical applications typically demand a purity of $\geq 99.0\%$.^[3]



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Caption: A self-validating analytical workflow for intermediates.

| Analytical Method | Purpose |
|---|--|
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of substituents. |
| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling chemical intermediates. The following guidelines are based on data for structurally similar hazardous compounds.

Hazard Identification

Based on GHS classifications for similar chloro-difluoro-benzoic acids, this compound should be handled as a hazardous substance.^[8]

- Harmful if swallowed.
- Causes skin irritation.^[8]
- Causes serious eye irritation.^[8]
- May cause respiratory irritation.^[8]

Handling and Personal Protective Equipment (PPE)

Proper handling is critical to ensure personnel safety and prevent contamination.

- Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[\[11\]](#)
 - Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[\[11\]](#)
 - Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[\[11\]](#)
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[\[9\]](#)[\[12\]](#)

Storage and First Aid

| Aspect | Protocol | Source(s) |
|--------------|--|-----------|
| Storage | Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9][11] | [11],[9] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12] | [11],[12] |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12] | [11],[12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12] | [11],[12] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[11][12] | [11],[12] |

Conclusion

4-Chloro-2,3-difluorobenzoic acid is more than just a chemical on a shelf; it is a precisely engineered tool for molecular construction. Its value lies in the strategic placement of its halogen atoms, which provides a reliable and reactive handle for building complex, high-value molecules like fluoroquinolone antibiotics. For researchers and developers, understanding its properties, synthesis, and handling requirements is the first step toward leveraging its full potential in creating the next generation of pharmaceuticals and advanced materials.

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